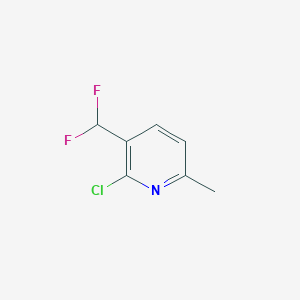

2-Chloro-3-(difluoromethyl)-6-methylpyridine

Description

Properties

IUPAC Name |

2-chloro-3-(difluoromethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-4-2-3-5(7(9)10)6(8)11-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYWILYJTDJUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401242857 | |

| Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-36-5 | |

| Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds are often used in the development of agrochemical and pharmaceutical compounds.

Mode of Action

It’s known that the presence of a fluorine atom and a carbon-containing pyridine in its structure may bestow many of the distinctive physical-chemical properties observed with this class of compounds.

Biochemical Pathways

Similar compounds have been used as key structural ingredients for the development of many agrochemical and pharmaceutical compounds.

Result of Action

Similar compounds have shown to have unique biological properties.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(difluoromethyl)-6-methylpyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and biochemical processes.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering cellular responses to external stimuli. Additionally, it has been observed to impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzymatic activity, resulting in changes in biochemical pathways. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have indicated that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on the organism. Understanding these dosage effects is essential for determining safe and effective usage levels in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolic pathways can influence the overall activity and function of this compound, affecting its efficacy and potential side effects. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its overall impact. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes

Biological Activity

2-Chloro-3-(difluoromethyl)-6-methylpyridine is a heterocyclic compound belonging to the pyridine family. Its structure includes a chlorine atom, two fluorine atoms, and a methyl group attached to a six-membered aromatic ring. The molecular formula is C7H6ClF2N, with a molecular weight of approximately 163.55 g/mol. This compound exhibits unique properties due to the presence of electronegative halogen substituents, which significantly influence its reactivity and interactions with biological systems.

The specific mechanism of action for this compound has not been fully elucidated. However, it has been shown to interact with various biomolecules, particularly enzymes involved in metabolic processes. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances in the body. This interaction suggests potential roles in drug metabolism and detoxification pathways.

Cellular Effects

Research indicates that this compound can modulate cellular functions by influencing key signaling pathways. It affects cell signaling molecules such as kinases and phosphatases, thereby altering cellular responses to external stimuli. This modulation can lead to changes in gene expression and overall cellular metabolism.

Comparative Biological Activity

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-Chloro-2-(difluoromethyl)pyridine | 0.89 | Contains similar difluoromethyl and chloro groups |

| 3-Chloro-2-(trifluoromethyl)pyridine | 0.96 | Features a trifluoromethyl group instead of difluoromethyl |

| 3-Chloro-4-(trifluoromethyl)pyridine | 0.94 | Another trifluoromethyl derivative |

| 3,5-Dichloro-2-(trifluoromethyl)pyridine | 0.94 | Contains multiple chlorine substituents |

| 3,6-Dichloro-2-(difluoromethyl)pyridine | 0.89 | Similar dichloride structure |

These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their halogen substituents and positions on the pyridine ring.

Enzyme Interaction Studies

A study investigating the interaction of this compound with cytochrome P450 enzymes revealed that this compound could inhibit specific enzyme activities involved in drug metabolism. The inhibition was dose-dependent, suggesting potential applications in modifying drug bioavailability or toxicity profiles.

Cellular Response Modulation

In vitro studies demonstrated that treatment with this compound altered the expression levels of genes involved in stress response pathways. Specifically, it was found to upregulate genes associated with antioxidant defense mechanisms, indicating a protective role against oxidative stress .

Agricultural Applications

Due to its biological activity, this compound has been explored for use in agricultural applications as a potential pesticide or herbicide. Its effectiveness against certain pests has been documented, showing promise for further development as an agrochemical agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in substituent type, position, and halogen/fluorine content. Key comparisons include:

Table 1: Structural Comparison of 2-Chloro-3-(difluoromethyl)-6-methylpyridine and Analogs

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects: The difluoromethyl group (-CF₂H) in the target compound offers moderate electron-withdrawing effects compared to the stronger -CF₃ group in 2-chloro-3-(trifluoromethyl)-6-methylpyridine.

- Lipophilicity: The difluoromethyl group enhances lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs like 2-chloro-3-(chloromethyl)-6-methylpyridine, which may improve membrane permeability in biological systems .

- Metabolic Stability : Fluorine atoms in -CF₂H reduce oxidative metabolism, extending half-life compared to chloromethyl or methoxy derivatives .

Stability and Reactivity

- Thermal Stability : The difluoromethyl group confers greater stability than chloromethyl analogs, which are prone to hydrolysis or elimination .

- Reactivity : The chloro group at position 2 facilitates nucleophilic substitution, while the difluoromethyl group at position 3 directs electrophilic attacks to position 4 or 5 of the pyridine ring .

Preparation Methods

Direct Synthesis via Chlorination and Fluorination

One of the prominent methods involves initial chlorination of pyridine derivatives followed by selective fluorination. This approach is supported by patents such as CN112159350A, which describe the synthesis of chlorinated pyridines with subsequent fluorination steps.

- Starting Material: 2,3,6-Trichloro-5-trifluoromethylpyridine, which contains multiple chlorines amenable to substitution.

- Step 1: Reduction and dechlorination of the trichloromethyl group using catalytic hydrogenation in an alcohol solvent (e.g., methanol, ethanol), with palladium catalysts activated on carbon, under controlled temperature (-10°C to 65°C) and hydrogen pressure (0.1-2.0 MPa). This step selectively replaces chlorine with hydrogen, forming a difluoromethyl group via fluorination.

- Step 2: Fluorination of the chlorinated pyridine using hydrogen fluoride (HF) or other fluorinating agents, at elevated temperatures (~170°C), under pressure, and with catalysts such as ferric chloride or other metal catalysts, to achieve high selectivity and yield of the difluoromethyl derivative.

| Parameter | Value | Notes |

|---|---|---|

| Temperature | -10°C to 65°C | For reduction/dechlorination |

| Reaction Time | 4-24 hours | Depending on scale and conditions |

| Catalyst | Palladium on activated carbon | 0.01-0.5% of reaction mixture |

| Solvent | Methanol, ethanol, propanol | Preferably methanol for industrial processes |

This method emphasizes process simplicity, high purity (over 98%), and a high conversion rate (>95%), making it suitable for industrial applications.

Fluorination of Chloromethyl Precursors

Another well-documented method involves the fluorination of chloromethyl pyridines, particularly 2-chloro-6-(trichloromethyl)pyridine, with hydrogen fluoride (HF). This method is detailed in patents such as WO2015151116A2, which describe the fluorination process in a solvent-free environment, leading to high yields of 2-fluoro-6-(trifluoromethyl)pyridine, a precursor to the target compound.

- Reactant: 2-chloro-6-(trichloromethyl)pyridine

- Fluorinating Agent: Anhydrous HF

- Reaction Conditions: Elevated temperature (~170°C), high pressure (~20-30 kg/cm²), with continuous or batch addition of HF.

- Outcome: Conversion to 2-fluoro-6-(trifluoromethyl)pyridine with yields around 80%, followed by purification via distillation and neutralization.

Note: The process involves recycling unreacted chlorofluorinated intermediates, enhancing overall efficiency and reducing waste.

Two-Step Synthesis via Chlorination and Fluorination

Historically, the synthesis involves a two-step process:

- Step 1: Chlorination of pyridine to introduce chlorine atoms at specific positions.

- Step 2: Fluorination of chlorinated intermediates using fluorinating agents like potassium fluoride (KF) or HF, often under high temperature and pressure, to replace chlorine with fluorine selectively.

This approach is exemplified in older patents (US 3,682,936; 3,609,158), which describe fluorination of chloromethyl pyridines with HF or KF in polar aprotic solvents, achieving high selectivity for the fluorinated pyridine derivatives.

Catalytic Hydrogenation and Fluorination

Recent research also explores catalytic hydrogenation combined with fluorination for selective synthesis:

- Hydrogenation: Using palladium or platinum catalysts to reduce chlorinated pyridines to difluoromethyl derivatives.

- Fluorination: Subsequent fluorination with HF or fluorinating agents under controlled conditions.

This method benefits from high selectivity and the ability to control the degree of fluorination.

Summary of Key Preparation Parameters

| Method | Reagents | Solvents | Catalysts | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Direct chlorination + fluorination | 2,3,6-Trichloro-5-trifluoromethylpyridine, HF | Alcohols | Pd/C, FeCl₃ | -10°C to 65°C | >98% purity | Suitable for industrial scale |

| Fluorination of chloromethyl pyridines | 2-chloro-6-(trichloromethyl)pyridine, HF | None or polar solvents | None or FeCl₃ | 170°C | 80% yield | Recycle unreacted intermediates |

| Two-step chlorination-fluorination | Chlorinated pyridines, KF/HF | Polar aprotic solvents | None | 170°C-350°C | Variable | Classic route, high selectivity |

Research Findings and Industrial Relevance

- The process described in patent CN112159350A demonstrates a simple, scalable method with high purity and low production cost, suitable for large-scale manufacturing.

- The fluorination of chlorinated precursors with HF or similar agents provides high yields and selectivity, crucial for pharmaceutical and agrochemical applications.

- Recycling unreacted intermediates enhances process sustainability and economic viability.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-(difluoromethyl)-6-methylpyridine, and how can reaction conditions be optimized?

Answer: The synthesis of halogenated pyridines with fluorinated substituents often involves sequential halogenation and fluorination steps. For example:

- Halogenation: Start with a methylpyridine precursor, such as 2,6-dimethylpyridine, and introduce chlorine at the 2-position using chlorinating agents (e.g., POCl₃ or Cl₂ gas) under controlled temperatures (60–80°C) .

- Fluorination: Replace a hydrogen atom at the 3-position with a difluoromethyl group using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Solvent choice (e.g., DCM or THF) and low temperatures (−20°C to 0°C) are critical to minimize side reactions .

- Optimization: Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can spectroscopic techniques (FTIR, Raman, NMR) distinguish structural features of this compound?

Answer:

- FTIR/Raman: The difluoromethyl group (–CF₂H) exhibits strong C–F stretching vibrations at 1100–1250 cm⁻¹. Chlorine substitution at the 2-position shifts pyridine ring vibrations (e.g., ring breathing modes near 1600 cm⁻¹) compared to unsubstituted analogs .

- NMR:

- Validation: Compare experimental data with DFT calculations (e.g., B3LYP/6-311++G**) to confirm vibrational modes and electronic environments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Storage: Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the difluoromethyl group .

- Waste Disposal: Collect halogenated waste separately and neutralize with alkaline solutions (e.g., NaOH) before disposal by licensed hazardous waste handlers .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and conformational properties of the pyridine ring?

Answer:

- Electronic Effects: The –CF₂H group is electron-withdrawing due to fluorine’s high electronegativity, reducing electron density on the pyridine ring. This activates the ring for nucleophilic substitution at the 2- and 6-positions .

- Conformational Analysis: DFT studies (e.g., B3PW91/cc-pVTZ) reveal that the difluoromethyl group adopts a planar conformation relative to the pyridine ring, minimizing steric hindrance. Dihedral angles between substituents can be validated via X-ray crystallography .

Q. How can discrepancies between computational predictions and experimental spectral data be resolved?

Answer:

- Basis Set Selection: Use larger basis sets (e.g., cc-pVTZ) for DFT calculations to improve accuracy in predicting vibrational frequencies and NMR chemical shifts .

- Solvent Effects: Include solvent models (e.g., PCM for DMSO or chloroform) in calculations to match experimental conditions .

- Empirical Corrections: Apply scaling factors (0.96–0.98) to calculated IR frequencies to align with observed FTIR/Raman data .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling: The 2-chloro substituent acts as a leaving group in palladium-catalyzed reactions. Use Pd(PPh₃)₄ with arylboronic acids in dioxane/H₂O (3:1) at 80–100°C. Additives like K₂CO₃ enhance reactivity by deprotonating intermediates .

- Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring facilitates substitution at the 2-position with amines or alkoxides. Kinetic studies (monitored via HPLC) can determine rate constants under varying temperatures .

Q. How can structure-activity relationship (SAR) studies predict the biological activity of derivatives of this compound?

Answer:

- Pharmacophore Mapping: Replace the difluoromethyl group with –CF₃ or –CHF₂ to assess how fluorination impacts lipophilicity (logP) and target binding .

- In Silico Docking: Use software like AutoDock to model interactions with enzymes (e.g., cytochrome P450). The methyl group at the 6-position may enhance hydrophobic interactions in binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.